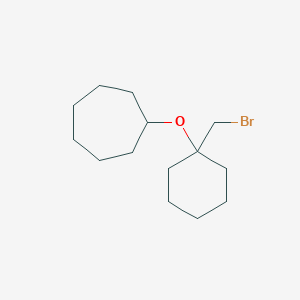
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane: is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a cycloheptane ring through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane typically involves the following steps:
Bromination of Cyclohexylmethanol: Cyclohexylmethanol is treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form bromomethylcyclohexane.
Etherification: The bromomethylcyclohexane is then reacted with cycloheptanol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclohexyl ethers.
Oxidation: Formation of cyclohexyl ketones or alcohols.
Reduction: Formation of methyl-substituted cyclohexyl ethers.
Applications De Recherche Scientifique
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of ((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles. This can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparaison Avec Des Composés Similaires
Similar Compounds
((1-(Chloromethyl)cyclohexyl)oxy)cycloheptane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
((1-(Bromomethyl)cyclohexyl)oxy)cyclohexane: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
((1-(Bromomethyl)cyclopentyl)oxy)cycloheptane: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
((1-(Bromomethyl)cyclohexyl)oxy)cycloheptane is unique due to the presence of both a bromomethyl group and a cycloheptane ring, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C14H25BrO |
|---|---|
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
[1-(bromomethyl)cyclohexyl]oxycycloheptane |
InChI |
InChI=1S/C14H25BrO/c15-12-14(10-6-3-7-11-14)16-13-8-4-1-2-5-9-13/h13H,1-12H2 |
Clé InChI |
BOPQNLKCHFJKKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)OC2(CCCCC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


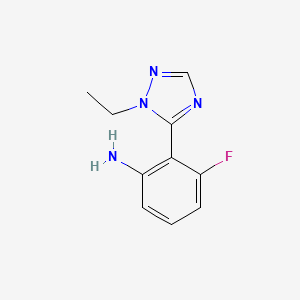
![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)


![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
![Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
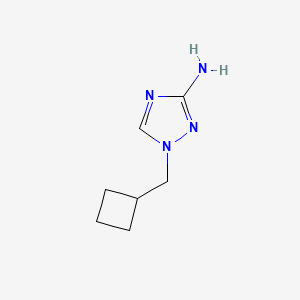
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
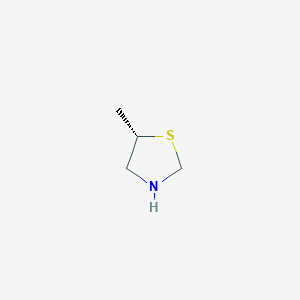
![2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
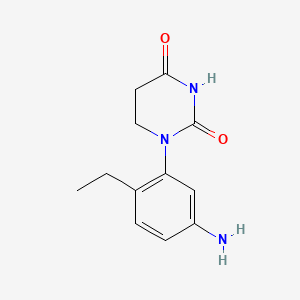
![tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15303787.png)
![2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride](/img/structure/B15303803.png)
![methyl (1R,3r,5S)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15303810.png)
